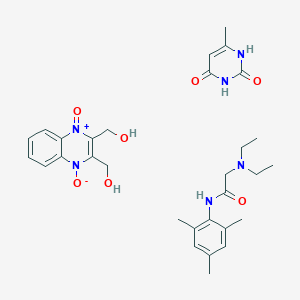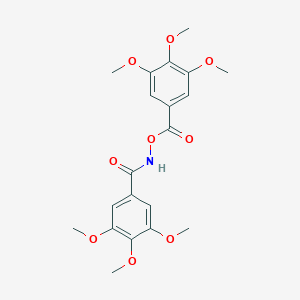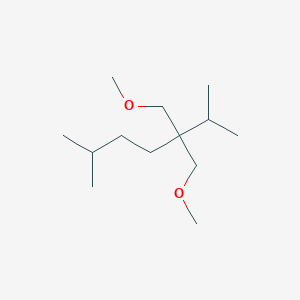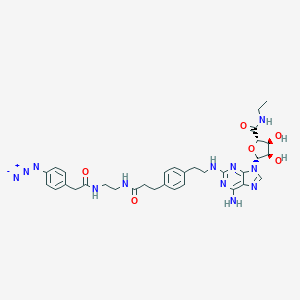
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine, commonly known as APEC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in drug delivery systems and cancer therapy. APEC is a modified version of adenosine, a nucleoside that plays a crucial role in various physiological processes in the human body, including energy metabolism and neurotransmission.
作用機序
The mechanism of action of APEC involves the binding of the molecule to specific receptors on the surface of cells. APEC binds to the adenosine receptor A3, which is overexpressed in cancer cells. The binding of APEC to the A3 receptor leads to the activation of signaling pathways that induce apoptosis in cancer cells. APEC has also been shown to have anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.
生化学的および生理学的効果
APEC has been shown to have several biochemical and physiological effects in the body. APEC can increase the levels of intracellular calcium, which is involved in various cellular processes, including muscle contraction and neurotransmitter release. APEC can also increase the levels of cyclic AMP, which is involved in the regulation of various physiological processes, including glucose metabolism and neurotransmission.
実験室実験の利点と制限
APEC has several advantages for lab experiments, including its stability and specificity. APEC is stable under physiological conditions, which allows for its use in drug delivery systems. APEC is also specific in its binding to the A3 receptor, which allows for targeted drug delivery. However, the synthesis of APEC is a complex process that requires specialized equipment and expertise in organic chemistry.
将来の方向性
There are several future directions for the research on APEC. One potential direction is the development of APEC-based drug delivery systems for the treatment of cancer and other diseases. Another direction is the optimization of the synthesis of APEC to improve its yield and purity. Additionally, the study of the biochemical and physiological effects of APEC can provide insights into its potential therapeutic applications.
合成法
The synthesis of APEC involves several steps, including the protection of the amine group, the coupling of the carboxylic acid group with the amine group, and the deprotection of the amine group. The final product is obtained through a series of chromatographic purification processes. The synthesis of APEC is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
APEC has been extensively studied for its potential applications in drug delivery systems and cancer therapy. APEC can be used as a carrier molecule to deliver drugs to specific cells or tissues in the body. The modification of adenosine with APEC allows for increased stability and specificity of the drug delivery system. APEC has also been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells.
特性
CAS番号 |
129932-69-0 |
|---|---|
製品名 |
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine |
分子式 |
C33H40N12O6 |
分子量 |
700.7 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[[2-(4-azidophenyl)acetyl]amino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C33H40N12O6/c1-2-36-31(50)28-26(48)27(49)32(51-28)45-18-40-25-29(34)41-33(42-30(25)45)39-14-13-20-5-3-19(4-6-20)9-12-23(46)37-15-16-38-24(47)17-21-7-10-22(11-8-21)43-44-35/h3-8,10-11,18,26-28,32,48-49H,2,9,12-17H2,1H3,(H,36,50)(H,37,46)(H,38,47)(H3,34,39,41,42)/t26-,27+,28-,32+/m0/s1 |
InChIキー |
YJGWMZNVZGRORZ-CKXMCULTSA-N |
異性体SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
正規SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
その他のCAS番号 |
129932-69-0 |
同義語 |
125I-azido-PAPA-APEC 2-(4-(2-(2-((4-azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



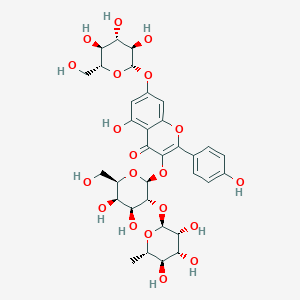
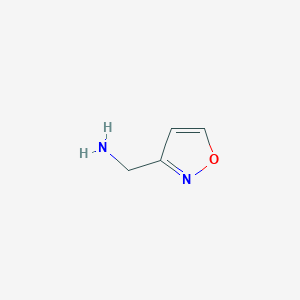
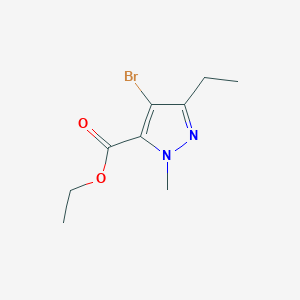
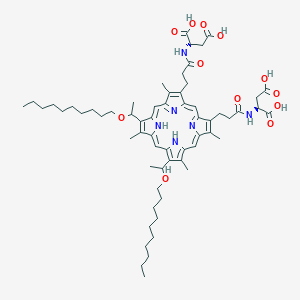
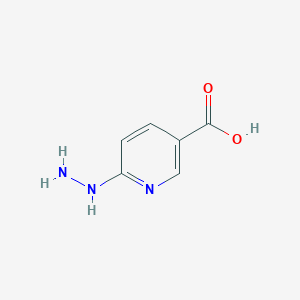
![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)
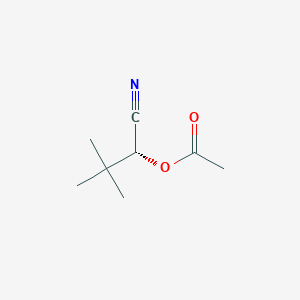
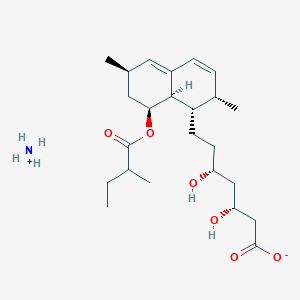
![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)
![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)
